molecular formula C16H14N2O4S B2847980 7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251705-32-4

7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2847980
CAS No.: 1251705-32-4
M. Wt: 330.36
InChI Key: XCMNZBKSJYAHEV-UHFFFAOYSA-N
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Description

The compound “7-hydroxy-N-(4-methoxybenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide” is a derivative of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide . It has been shown to act at the CB2 receptor either as agonists or as inverse agonists/antagonists in vitro and to have anti-osteoarthritic activity in vivo .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study discusses the use of 4-methoxybenzyl (PMB) ester as a protecting group, which may be readily introduced in high yield under a number of mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound is a derivative of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide, which suggests it contains a pyrazolo[4,3-b]pyridine core with a carboxamide group at the 6-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex. A study discusses the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 364.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a complexity of 624 and a topological polar surface area of 78.9 Ų .

Future Directions

The compound has shown potential as a therapeutic agent for a variety of diseases due to its activity at the CB2 receptor . Future research could focus on further developing this class of selective CB2 ligands . Additionally, the compound’s anti-osteoarthritic activity suggests potential applications in the treatment of osteoarthritis .

Properties

IUPAC Name

7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-22-10-4-2-9(3-5-10)8-17-15(20)12-13(19)14-11(6-7-23-14)18-16(12)21/h2-7H,8H2,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMNZBKSJYAHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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